molecular formula C24H29BrFNO3 B1673500 Flutropium bromide CAS No. 63516-07-4

Flutropium bromide

Cat. No.: B1673500
CAS No.: 63516-07-4
M. Wt: 478.4 g/mol
InChI Key: FNUZASGZEHGWQM-QCERWEEGSA-M
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Mechanism of Action

Target of Action

Flutropium bromide primarily targets the muscarinic receptors in the smooth muscle of the airways . These receptors play a crucial role in the contraction and relaxation of the smooth muscles, thereby controlling the diameter of the airways.

Mode of Action

This compound acts as an anticholinergic agent . It blocks the action of acetylcholine, a neurotransmitter, on muscarinic receptors in the smooth muscle of the airways . Acetylcholine, when bound to these receptors, causes the muscles around the airways to contract, leading to bronchoconstriction or the narrowing of the airways . By inhibiting this action, this compound effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway . By blocking the action of acetylcholine on muscarinic receptors, this compound disrupts the normal cholinergic signaling in the airways, leading to bronchodilation . The downstream effects of this include improved airflow and reduced symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It is typically administered via inhalation, ensuring that the drug is delivered directly to the lungs where it is most needed . This method maximizes its efficacy and minimizes systemic side effects .

Result of Action

The result of this compound’s action is the effective suppression of spasms, making it useful for the research of asthma and chronic obstructive pulmonary disease . It promotes bronchodilation, eases airflow, and reduces breathing difficulties . The full therapeutic effects may take a few weeks to become evident, as the drug needs to build up in the system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as the severity of their condition and their overall health status, can also impact the drug’s effectiveness and tolerability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flutropium bromide is synthesized through the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane . The reaction typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Flutropium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of one functional group with another.

    Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as halogens or nucleophiles under mild to moderate temperature conditions.

    Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride under controlled conditions.

Major Products Formed: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Flutropium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of anticholinergic agents.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

    Ipratropium Bromide: Another anticholinergic agent used for similar respiratory conditions.

    Tiotropium Bromide: Known for its long-acting bronchodilator effects.

Comparison: Flutropium bromide is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to ipratropium bromide, this compound has a longer duration of action and may offer more sustained relief for patients. Tiotropium bromide, while also long-acting, differs in its receptor binding affinity and overall efficacy .

Properties

IUPAC Name

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUZASGZEHGWQM-QCERWEEGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048655
Record name Flutropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63516-07-4
Record name Flutropium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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